

In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-pyrazine-2-carboxylic acid

Cat. No.: B2501029

[Get Quote](#)

CAS Number: 1197231-27-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of **6-Fluoro-pyrazine-2-carboxylic acid**, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on its role as a building block in the development of novel therapeutic agents.

Chemical and Physical Properties

6-Fluoro-pyrazine-2-carboxylic acid is a fluorinated derivative of pyrazine-2-carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. While some experimental data for this specific compound are not widely reported, the following tables summarize its known attributes and data for the parent compound, pyrazine-2-carboxylic acid, for comparison.

Table 1: Physicochemical Properties of **6-Fluoro-pyrazine-2-carboxylic acid**

Property	Value	Source
CAS Number	1197231-27-8	[1]
Molecular Formula	C ₅ H ₃ FN ₂ O ₂	[1]
Molecular Weight	142.09 g/mol	[1]
Appearance	Solid (form may vary)	[1]
Melting Point	Not reported	[1]
Boiling Point	Not reported	[1]
Solubility	Soluble in some organic solvents	[1]

Table 2: Physicochemical Properties of Pyrazine-2-carboxylic acid (for comparison)

Property	Value	Source
CAS Number	98-97-5	
Molecular Formula	C ₅ H ₄ N ₂ O ₂	
Molecular Weight	124.09 g/mol	
Appearance	Off-white powder	[2]
Melting Point	222 - 225 °C (decomposes)	[2]
Solubility	Soluble in water, ethanol, acetone, and DMSO. Low solubility in non-polar solvents.	[2]

Synthesis and Reactivity

The synthesis of **6-Fluoro-pyrazine-2-carboxylic acid** is of considerable interest due to its utility in pharmaceutical research.[\[1\]](#) While a specific, detailed experimental protocol for this exact compound is not readily available in the reviewed literature, a multi-step synthesis can be inferred from patented methods for structurally related compounds, such as 6-fluoro-3-

hydroxypyrazine-2-carboxylic acid.[1][3] A general approach involves the construction of the pyrazine ring, followed by a fluorination step.[1]

General Synthetic Approach

A plausible synthetic route could involve the following key transformations:

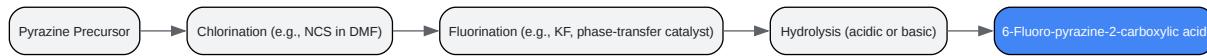
- Pyrazine Ring Formation: Condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a common strategy for constructing the pyrazine core.[1]
- Introduction of Functional Groups: Functionalization of the pyrazine ring to introduce precursors for the carboxylic acid and fluoro groups.
- Fluorination: The introduction of the fluorine atom can be a critical step, potentially achieved through methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution using a suitable fluorinating agent.[1]
- Carboxylic Acid Formation: This can be achieved through the hydrolysis of a nitrile or an ester group.

Experimental Protocol (Hypothetical, based on related compounds)

The following is a hypothetical experimental protocol based on the synthesis of similar pyrazine derivatives. Researchers should adapt and optimize these steps based on their specific starting materials and laboratory conditions.

Step 1: Synthesis of a Chlorinated Pyrazine Precursor

- To a solution of a suitable pyrazine precursor in an appropriate solvent (e.g., dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS).
- Heat the reaction mixture and stir for a specified period to achieve chlorination of the pyrazine ring.
- Monitor the reaction progress by thin-layer chromatography (TLC).


- Upon completion, the product can be isolated by extraction and purified by column chromatography.

Step 2: Fluorination via Nucleophilic Aromatic Substitution

- In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the chlorinated pyrazine precursor in a polar aprotic solvent like DMF.
- Add a source of fluoride ions, such as potassium fluoride, along with a phase-transfer catalyst like tetrabutylammonium bromide.^[3]
- Heat the reaction mixture to 80-85 °C and monitor for the disappearance of the starting material.^[3]
- Work-up the reaction by quenching with water and extracting the product with an organic solvent. The crude product can be purified by recrystallization or chromatography.

Step 3: Formation of the Carboxylic Acid

- If the precursor contains a nitrile group, it can be hydrolyzed to the carboxylic acid under acidic or basic conditions. For example, heating the nitrile-containing compound in a mixture of concentrated hydrochloric acid and water.
- If the precursor is an ester, it can be saponified using a base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield the carboxylic acid.
- The final product, **6-Fluoro-pyrazine-2-carboxylic acid**, can be isolated by filtration or extraction and purified by recrystallization.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **6-Fluoro-pyrazine-2-carboxylic acid**.

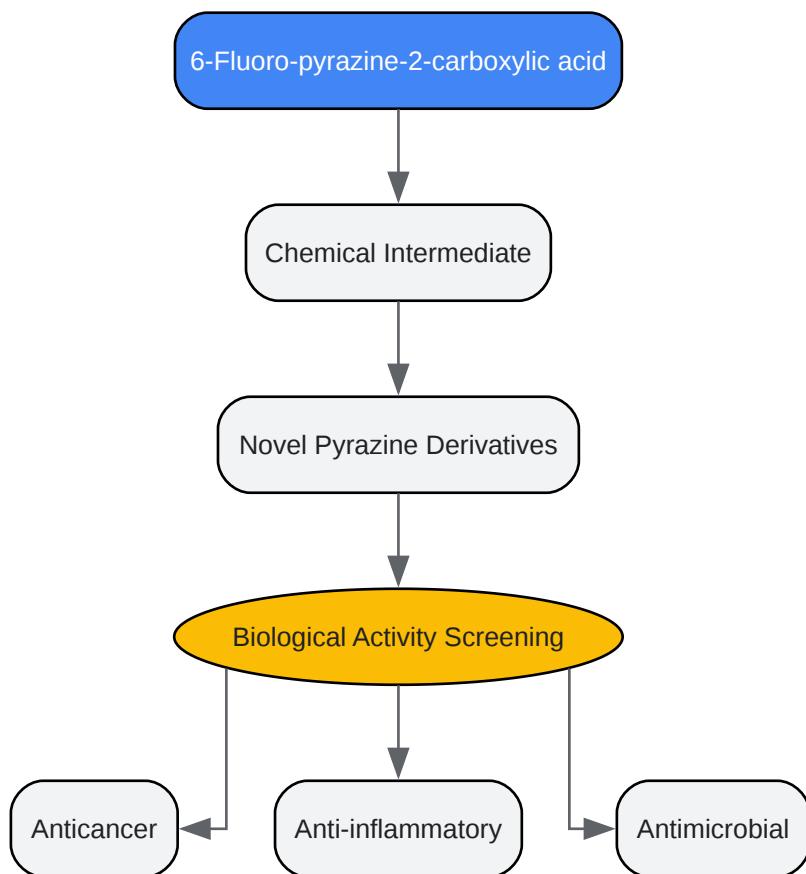
Chemical Reactivity

The pyrazine ring in **6-Fluoro-pyrazine-2-carboxylic acid** is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the ring susceptible to nucleophilic attack, while generally being deactivated towards electrophilic substitution.^[1] The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **6-Fluoro-pyrazine-2-carboxylic acid**.

Table 3: Predicted NMR Spectroscopic Data


Nucleus	Predicted Chemical Shift (ppm)	Remarks	Source
¹ H NMR	8.0 - 9.5	Two signals corresponding to the two protons on the pyrazine ring. Deshielded due to the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent.	[1]
¹³ C NMR	160 - 170	Carbonyl carbon of the carboxylic acid group.	[1]
Varies		Four signals for the pyrazine ring carbons. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹ JCF).	[1]

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine and its derivatives are considered "privileged scaffolds" in drug discovery. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets.^[1] Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and diuretic effects.^[1]

While specific biological activities and signaling pathway modulations for **6-Fluoro-pyrazine-2-carboxylic acid** are not extensively documented, its structural similarity to other biologically active pyrazines suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins.

Amides derived from substituted pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal activities.^{[4][5]} For instance, certain amides of 6-chloropyrazine-2-carboxylic acid have shown inhibitory activity against *Mycobacterium tuberculosis* and also act as inhibitors of the oxygen evolution rate in spinach chloroplasts, suggesting an effect on photosynthetic pathways.^{[4][5]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2501029#6-fluoro-pyrazine-2-carboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com